molecular formula C11H12O2 B1607389 Methyl 2-phenylcyclopropanecarboxylate CAS No. 20030-70-0

Methyl 2-phenylcyclopropanecarboxylate

Cat. No.: B1607389
CAS No.: 20030-70-0
M. Wt: 176.21 g/mol
InChI Key: BQRFZWGTJXCXSR-UHFFFAOYSA-N
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Description

Methyl 2-phenylcyclopropanecarboxylate is an organic compound with the molecular formula C₁₁H₁₂O₂. It is a methyl ester derivative of 2-phenylcyclopropanecarboxylic acid. This compound is known for its unique cyclopropane ring structure, which imparts significant strain and reactivity to the molecule. It is used in various chemical syntheses and has applications in pharmaceuticals and organic chemistry research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-phenylcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the cyclopropanation of styrene derivatives using diazo compounds in the presence of a transition metal catalyst, such as copper or rhodium. The reaction typically proceeds under mild conditions and yields the desired cyclopropane product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of asymmetric cyclopropanation reactions with chiral catalysts can also be employed to produce enantiomerically pure compounds .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-phenylcyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-phenylcyclopropanecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-phenylcyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring. The ring strain makes it susceptible to ring-opening reactions, which can lead to the formation of various products. The ester group can also participate in nucleophilic substitution reactions, further expanding its reactivity profile .

Comparison with Similar Compounds

  • Methyl trans-2-phenyl-1-cyclopropanecarboxylate
  • Ethyl 2-phenylcyclopropanecarboxylate
  • 2-phenylcyclopropanecarboxylic acid

Comparison: Methyl 2-phenylcyclopropanecarboxylate is unique due to its methyl ester group, which imparts different reactivity compared to its ethyl ester or acid counterparts. The methyl ester is more volatile and may have different solubility properties, making it suitable for specific applications in organic synthesis .

Properties

IUPAC Name

methyl 2-phenylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-7-9(10)8-5-3-2-4-6-8/h2-6,9-10H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRFZWGTJXCXSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60335325
Record name Methyl 2-phenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20030-70-0
Record name Methyl 2-phenylcyclopropanecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60335325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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